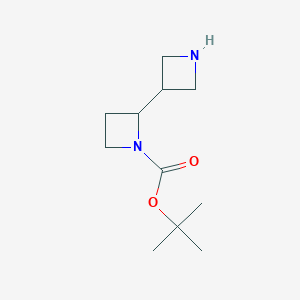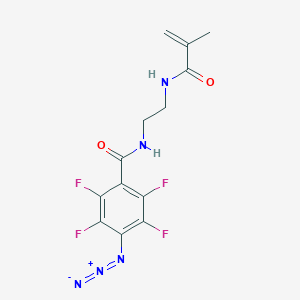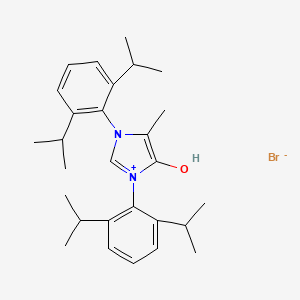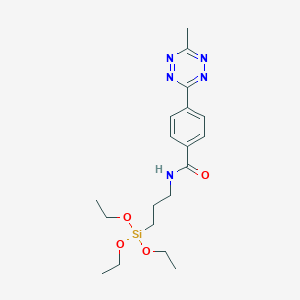![molecular formula C23H42NOPS B6290160 [S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-66-5](/img/structure/B6290160.png)
[S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C23H42NOPS and its molecular weight is 411.6 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95% is 411.27247313 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(1S)-1-[2-(di-t-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, have emerged as premier chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. They provide a gold standard for asymmetric synthesis, especially in N-heterocycle formation via sulfinimines. This approach facilitates access to diverse structures like piperidines, pyrrolidines, azetidines, and their fused derivatives, which are critical in natural products and therapeutic compounds (Philip et al., 2020).
Organophosphorus Compounds in Environmental and Industrial Applications
The review of thermophysical property measurements of mixtures containing ethers like MTBE, TAME, and ETBE with non-polar solvents highlights their importance as gasoline additives for octane rating improvement and exhaust pollution reduction. This reflects a broader application of organophosphorus compounds in environmental and industrial contexts, demonstrating their utility beyond pharmaceuticals (Marsh et al., 1999).
Sulfur-Containing Organosilicon Compounds
Sulfur-containing organosilicon compounds have shown effectiveness in various applications, such as components in rubber compositions for durable, non-flammable, and water-proof tires, and as sorbents for heavy and noble metals. This highlights the role of sulfur-functional groups in enhancing the properties of materials for specific industrial uses (Vlasova et al., 2017).
Degradation of Polymers by Phosphoric Acids
The degradation of polymers like polyurethanes, polycarbonates, and polyamides by esters of H-phosphonic and phosphoric acids opens up avenues for recycling and environmental management of polymer wastes. The process introduces fire retardant properties to the recovered molecules, underscoring the importance of phosphorus-containing compounds in material science (Mitova et al., 2013).
Bioactivities of 2,4-Di-Tert-Butylphenol Analogs
The comprehensive review of 2,4-di-tert-butylphenol and its analogs emphasizes their natural occurrence and bioactivities, highlighting their role as toxic secondary metabolites in various organisms. Despite their autotoxicity, these compounds exhibit potent bioactivities, indicating their potential for development into biologically active agents (Zhao et al., 2020).
Propriétés
IUPAC Name |
(R)-N-[(1S)-1-(2-ditert-butylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42NOPS/c1-20(2,3)19(24-27(25)23(10,11)12)17-15-13-14-16-18(17)26(21(4,5)6)22(7,8)9/h13-16,19,24H,1-12H3/t19-,27-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYQSHMGOEADJ-XHCCPWGMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)N[S@](=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)



![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)





